molecular formula C28H23FN2O4 B282288 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282288
M. Wt: 470.5 g/mol
InChI Key: OLMHJFFFCVXXNU-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme involved in several cellular processes such as membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Mechanism of Action

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of PLD by binding to the enzyme at the interface between the PH and catalytic domains. This binding prevents the enzyme from interacting with its substrate, phosphatidylcholine, and thus inhibits its activity. The inhibition of PLD by 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to lead to a reduction in the levels of phosphatidic acid, a lipid second messenger that plays a key role in several cellular processes.
Biochemical and Physiological Effects:
The inhibition of PLD by 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects. 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the levels of phosphatidic acid, which plays a key role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. This reduction in phosphatidic acid levels leads to a reduction in tumor growth, inflammation, and neuronal damage. 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool. It is a potent and specific inhibitor of PLD, making it a valuable tool for studying the role of PLD in various cellular processes. 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is also cell-permeable, allowing it to be used in live-cell imaging studies. However, there are also limitations to the use of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a short half-life in vivo, which may limit its effectiveness in animal studies. Additionally, the high potency of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one may lead to off-target effects, making it important to carefully control the concentration of the inhibitor in experiments.

Future Directions

For the study of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one include the development of more potent and specific PLD inhibitors and investigation of the role of PLD in other diseases.

Synthesis Methods

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves a series of chemical reactions. The starting material for the synthesis is 2-fluorobenzaldehyde, which undergoes a condensation reaction with indole-3-acetaldehyde to form the intermediate 2-(1H-indol-3-yl)ethyl-2-fluorobenzaldehyde. This intermediate then undergoes a cyclization reaction with 4-methoxybenzoyl chloride and 1,3-cyclohexanedione to form the final product, 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to yield a high purity product with a high yield.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in treating various diseases. PLD has been implicated in the pathogenesis of several diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of PLD in vitro and in vivo, leading to a reduction in tumor growth, inflammation, and neuronal damage. 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus. These findings suggest that 5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has potential therapeutic applications in treating a wide range of diseases.

properties

Molecular Formula

C28H23FN2O4

Molecular Weight

470.5 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H23FN2O4/c1-35-19-12-10-17(11-13-19)26(32)24-25(21-7-2-4-8-22(21)29)31(28(34)27(24)33)15-14-18-16-30-23-9-5-3-6-20(18)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24+

InChI Key

OLMHJFFFCVXXNU-SHHOIMCASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5F)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5F)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5F)O

Origin of Product

United States

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